molecular formula C10H9ClN2OS B3302447 N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide CAS No. 916791-24-7

N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide

Cat. No. B3302447
CAS RN: 916791-24-7
M. Wt: 240.71 g/mol
InChI Key: ULOOSSXTSARVBS-UHFFFAOYSA-N
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Description

“N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide” is a compound that belongs to the benzothiazole class . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They have been found to exhibit a wide range of biological activities and are a key part of many pharmacologically active compounds .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The benzothiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The structure of the molecule can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide” can be determined using various analytical techniques such as C, H, and N analysis, IR spectroscopy, 1H and 13C NMR spectroscopy, and mass spectrometry .

Mechanism of Action

While the specific mechanism of action for “N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide” is not mentioned in the search results, benzothiazole derivatives have been found to exhibit a wide range of biological activities. For example, they have been used as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Future Directions

Benzothiazole derivatives, such as “N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide”, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the design and development of new benzothiazole derivatives with enhanced biological activities and lesser side effects .

properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-3-chloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c11-4-3-10(14)13-7-1-2-8-9(5-7)15-6-12-8/h1-2,5-6H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOOSSXTSARVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CCCl)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671831
Record name N-(1,3-Benzothiazol-6-yl)-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Benzo[d]thiazol-6-yl)-3-chloropropanamide

CAS RN

916791-24-7
Record name N-6-Benzothiazolyl-3-chloropropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916791-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,3-Benzothiazol-6-yl)-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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